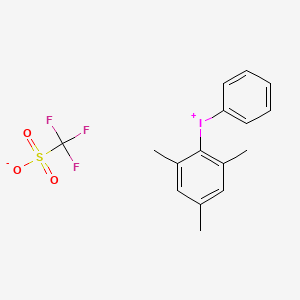![molecular formula C40H58S4Sn2 B12295791 [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷是一种复杂的锡有机化合物,在科学研究的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷的合成通常涉及多个步骤,从噻吩和苯并噻醇前体的制备开始。这些前体随后进行锡化反应以引入三甲基锡基。反应条件通常需要使用有机金属试剂和催化剂来促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及将实验室合成方法扩大规模。这包括优化反应条件以确保高产率和纯度,以及实施连续流工艺以提高效率。使用先进的纯化技术,例如柱层析和重结晶,对于获得该化合物的纯形式至关重要。
化学反应分析
反应类型
[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷会发生各种化学反应,包括:
氧化: 噻吩和苯并噻醇基团可以在特定条件下被氧化,导致形成亚砜或砜。
还原: 还原反应可以针对锡基,将其转化为相应的氢化物。
取代: 锡基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及卤化物等亲核试剂用于取代反应。反应条件通常包括控制温度和惰性气氛以防止不希望发生的副反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,噻吩基团的氧化可以产生亚砜,而锡基的取代可以产生各种官能化衍生物。
科学研究应用
化学
在化学领域,[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷被研究用于其在合成共轭聚合物和有机半导体的潜力。它独特的电子性能使其成为用于有机发光二极管 (OLED) 和有机光伏电池 (OPV) 的候选材料。
生物学
尽管它在生物学中的应用尚未得到充分研究,但该化合物的锡有机部分表明它可能在生物有机金属化学中发挥作用。可以研究它与生物大分子之间的相互作用及其作为生物活性剂的潜力。
医学
在医学上,锡有机化合物因其抗癌和抗菌特性而受到研究。[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷可以探索用于类似的应用,尤其是在药物开发和递送系统中。
工业
在工业上,这种化合物可能在开发先进材料(例如导电聚合物和涂层)中找到应用。它的独特结构特征可以用来增强这些材料在各种应用中的性能。
作用机制
[4,8-双(5-辛基噻吩-2-基)-2-三甲基锡基噻吩2,3-f苯并噻醇-6-基]-三甲基锡烷的作用机制涉及它通过其锡有机基团和噻吩基团与分子靶标的相互作用。锡有机部分可以与生物分子相互作用,可能干扰细胞过程。噻吩基团有助于化合物的电子性能,使其能够参与电子传递反应和其他氧化还原过程。
相似化合物的比较
属性
分子式 |
C40H58S4Sn2 |
|---|---|
分子量 |
904.6 g/mol |
IUPAC 名称 |
[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2;;;;;;;;/h17-22H,3-16H2,1-2H3;6*1H3;; |
InChI 键 |
OINXNRLZVKRPIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CCCCCCCC)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)

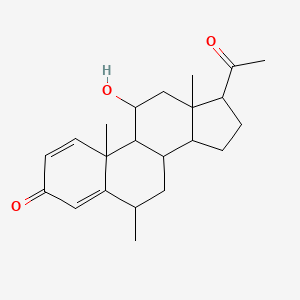
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

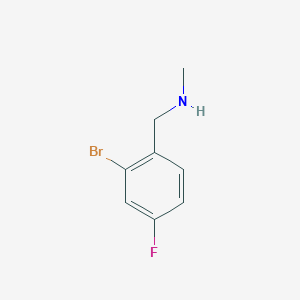

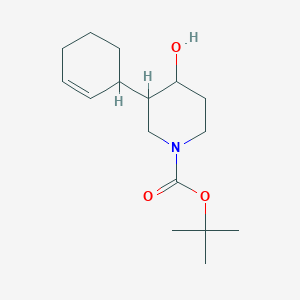
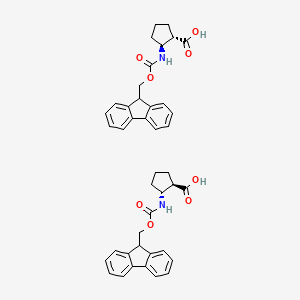
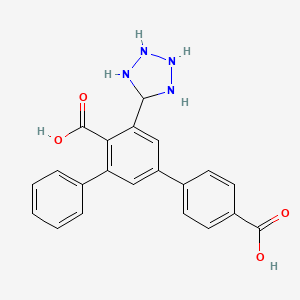
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
